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Compound of Interest

Compound Name:
2-Anilino-6-dibutylamino-3-

methylfluoran

Cat. No.: B1226379 Get Quote

Technical Support Center: Odevixibat (Bylvay®)
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the use of Odevixibat (Bylvay®) in

experimental settings. Please note that the initial query referred to "ODB-2"; however, based on

the context of the request, this document pertains to the pharmaceutical compound Odevixibat.

Frequently Asked Questions (FAQs)
Q1: What is Odevixibat and what is its primary mechanism of action?

A1: Odevixibat, sold under the brand name Bylvay®, is a potent and selective inhibitor of the

Ileal Bile Acid Transporter (IBAT).[1][2] The IBAT, also known as the apical sodium-dependent

bile acid transporter (ASBT), is responsible for the reabsorption of the majority of bile acids in

the terminal ileum.[1][3] By reversibly inhibiting this transporter, Odevixibat blocks the

reabsorption of bile acids, leading to their increased excretion in feces.[3] This disruption of the

enterohepatic circulation reduces the total bile acid pool in the body, which is the therapeutic

mechanism for treating cholestatic pruritus (itching) in conditions like Progressive Familial

Intrahepatic Cholestasis (PFIC) and Alagille syndrome (ALGS).[2][4]

Q2: Who is the developer of Odevixibat?
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A2: Odevixibat was developed by Albireo Pharma.[1] Albireo Pharma was subsequently

acquired by Ipsen, who now manages the commercialization and further development of the

drug.[5]

Q3: Can the performance of Odevixibat vary between different developers or manufacturers?

A3: Currently, Odevixibat (Bylvay®) is a relatively new, first-in-class medication with no

approved generic versions on the market.[1] Therefore, there is no direct data comparing the

performance of Odevixibat from different manufacturers.

In general, for any medication, the active pharmaceutical ingredient (API) in a generic version

must be the same as the brand-name drug. However, variations in the manufacturing process

and inactive ingredients (excipients) can potentially exist between different manufacturers.[6]

While regulatory bodies have stringent requirements to ensure bioequivalence, these

differences could theoretically lead to variations in drug performance and safety profiles in

sensitive experimental systems.[7] Researchers should always source their compounds from

reputable suppliers and document batch numbers in their experiments to ensure reproducibility.

Q4: What are the most common adverse effects or issues to be aware of in preclinical/clinical

research involving Odevixibat?

A4: The most frequently reported side effects associated with Odevixibat are primarily

gastrointestinal.[4] This is a direct consequence of its mechanism of action, which increases

bile acid concentration in the colon. Common adverse events include diarrhea, abdominal pain,

and vomiting.[8][9] Another potential issue is the malabsorption of fat-soluble vitamins (A, D, E,

and K) due to the altered bile acid pool, so monitoring these levels may be necessary in longer-

term animal studies.[4] Elevated liver function tests have also been observed in clinical trials.[4]

[9]
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Issue Potential Cause Troubleshooting Steps

High variability between

replicate wells

1. Inconsistent cell seeding:

Uneven cell density across the

plate. 2. Edge effects:

Evaporation in the outer wells

of the microplate. 3. Pipetting

errors: Inaccurate dispensing

of compounds or reagents. 4.

Compound precipitation:

Odevixibat coming out of

solution in the assay buffer.

1. Ensure thorough cell mixing

before plating and use a

consistent seeding protocol. 2.

Avoid using the outermost

wells for experimental

samples; fill them with sterile

media or PBS to create a

humidity barrier.[10] 3.

Calibrate pipettes regularly

and use reverse pipetting for

viscous solutions. 4. Visually

inspect for precipitation.

Ensure the final concentration

of the solvent (e.g., DMSO) is

low and consistent across

wells. Prepare fresh stock

solutions.[11]

IC50 value differs from

reported values

1. Different cell line or

transporter expression level:

The level of IBAT expression

can affect the apparent IC50.

2. Substrate concentration:

The concentration of the bile

acid substrate used can

influence competitive

inhibition. 3. Incubation time:

Different incubation times can

alter the measured inhibition.

1. Use a validated cell line with

stable and consistent IBAT

expression.[10] 2. Use a

substrate concentration at or

below its Michaelis constant

(Km) for the transporter.[10] 3.

Standardize and report all

incubation times.

In Vivo Experiments (e.g., Animal Models of Cholestasis)
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Issue Potential Cause Troubleshooting Steps

Severe diarrhea in test animals

This is a known mechanism-

based side effect of IBAT

inhibitors due to increased bile

acids in the colon.[10]

1. Dose adjustment: Perform a

dose-response study to find a

therapeutically effective dose

with tolerable gastrointestinal

side effects.[10] 2. Ensure

hydration: Provide animals with

free access to water to prevent

dehydration.[10] 3. Monitor

animal welfare: Closely

monitor the health and well-

being of the animals.

Lack of efficacy (e.g., no

reduction in serum bile acids)

1. Suboptimal dosing: The

administered dose may be too

low. 2. Improper drug

administration/formulation:

Poor solubility or stability of the

dosing vehicle can lead to low

bioavailability. 3. Model

severity: In severe models of

cholestasis (e.g., complete bile

duct ligation), the flow of bile

acids to the ileum may be too

low for the inhibitor to be

effective.[11]

1. Conduct a dose-ranging

study to determine the optimal

dose for the specific animal

model. 2. Ensure Odevixibat is

properly solubilized in the

vehicle. A formulation of 10%

DMSO, 40% PEG300, 5%

Tween-80, and 45% saline has

been described for oral

gavage.[11] 3. Consider using

a model with partial cholestasis

to ensure some bile flow to the

intestine.[11]

Data Presentation
Table 1: Efficacy of Odevixibat in Patients with
Progressive Familial Intrahepatic Cholestasis (PFIC) -
PEDFIC 1 Trial (24 Weeks)
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Endpoint Placebo (n=20)
Odevixibat (40
µg/kg/day) (n=23)

Odevixibat (120
µg/kg/day) (n=19)

Pruritus Response (%

of patients)
13.2% 35.4% 30.1%

Serum Bile Acid (sBA)

Response (% of

patients)

0% 44% 21%

sBA response defined

as ≥70% reduction

from baseline or

reaching a level ≤70

μmol/L.[9][12][13]

Table 2: Efficacy of Odevixibat in Patients with Alagille
Syndrome (ALGS) - ASSERT Trial (24 Weeks)

Endpoint Placebo Odevixibat (120 µg/kg/day)

Change in Pruritus Score (0-4

scale)
-0.8 -1.7

Mean Serum Bile Acid Level

(µmol/L) at Baseline
~250 ~246

Mean Serum Bile Acid Level

(µmol/L) at Week 24
~200 ~145

[8][14]

Table 3: Common Treatment-Emergent Adverse Events
(TEAEs)
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Adverse Event
Odevixibat-Treated
Patients

Placebo-Treated Patients

Diarrhea Reported more frequently[4] Less frequent

Abdominal Pain Common[8] Less frequent

Vomiting Common[8] Less frequent

Elevated Liver Tests Observed[4] Observed, but less frequent

Fat-Soluble Vitamin Deficiency Reported more frequently[4] Less frequent

[4][8]

Experimental Protocols
Protocol 1: In Vitro IBAT Inhibition Assay using CHO
Cells Stably Expressing Human IBAT (CHO-hIBAT)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of

Odevixibat by measuring the uptake of a bile acid substrate in a transfected cell line.[15]

Materials:

CHO cells stably transfected with the human IBAT (SLC10A2) gene.

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

Odevixibat.

A labeled bile acid substrate (e.g., [3H]-taurocholic acid or a fluorescently labeled bile acid).

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

96-well cell culture plates.

Scintillation counter or fluorescence plate reader.

Procedure:
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Cell Seeding: Seed CHO-hIBAT cells into a 96-well plate at a density that will result in a

confluent monolayer on the day of the assay. Culture overnight.

Compound Preparation: Prepare a stock solution of Odevixibat in a suitable solvent (e.g.,

DMSO). Perform serial dilutions in assay buffer to create a range of concentrations for the

dose-response curve.

Pre-incubation: Gently wash the cell monolayer with pre-warmed assay buffer. Add the

Odevixibat dilutions (and a vehicle control) to the respective wells and pre-incubate for 15-30

minutes at 37°C.

Uptake Initiation: Initiate the uptake reaction by adding the labeled bile acid substrate to

each well. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

Termination of Uptake: Stop the reaction by rapidly aspirating the substrate solution and

washing the cells multiple times with ice-cold assay buffer.

Cell Lysis and Quantification: Lyse the cells using a suitable lysis buffer. Quantify the amount

of labeled bile acid taken up by the cells using a scintillation counter (for radiolabeled

substrates) or a fluorescence plate reader.

Data Analysis: Calculate the percent inhibition of bile acid uptake for each Odevixibat

concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a

dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization
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Caption: Mechanism of action of Odevixibat in inhibiting the Ileal Bile Acid Transporter (IBAT).
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Caption: Experimental workflow for an in vitro IBAT inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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